N-(4-fluorophenyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide
Description
N-(4-FLUOROPHENYL)-2-[4-(PROPAN-2-YL)PHENOXY]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups
Properties
Molecular Formula |
C22H22FNO2S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(4-propan-2-ylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H22FNO2S/c1-16(2)17-5-11-20(12-6-17)26-15-22(25)24(14-21-4-3-13-27-21)19-9-7-18(23)8-10-19/h3-13,16H,14-15H2,1-2H3 |
InChI Key |
BFGAYPFNFSFIKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-[4-(PROPAN-2-YL)PHENOXY]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the phenoxy intermediate: The initial step involves the reaction of 4-(PROPAN-2-YL)PHENOL with an appropriate halogenated compound to form the phenoxy intermediate.
Introduction of the fluorophenyl group: The phenoxy intermediate is then reacted with 4-FLUOROBENZYL chloride under basic conditions to introduce the 4-FLUOROPHENYL group.
Acetamide formation: The final step involves the reaction of the intermediate with THIOPHENE-2-CARBALDEHYDE and subsequent reduction to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-[4-(PROPAN-2-YL)PHENOXY]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-FLUOROPHENYL)-2-[4-(PROPAN-2-YL)PHENOXY]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism by which N-(4-FLUOROPHENYL)-2-[4-(PROPAN-2-YL)PHENOXY]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-FLUOROPHENYL)-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE: Lacks the thiophene group, which may affect its biological activity and chemical properties.
N-(4-FLUOROPHENYL)-2-[4-(PROPAN-2-YL)PHENOXY]-N-METHYLACETAMIDE: Lacks the thiophene group and has a simpler structure.
Uniqueness
N-(4-FLUOROPHENYL)-2-[4-(PROPAN-2-YL)PHENOXY]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is unique due to the presence of the thiophene group, which can influence its chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
